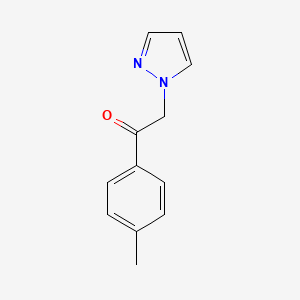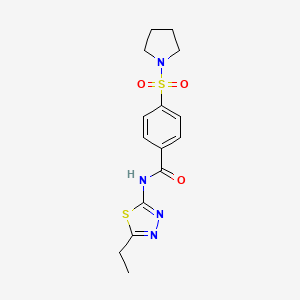
2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine (EMPEE) is a synthetic compound that is used in various scientific applications. It is a small molecule that has been used in many different areas, from pharmaceuticals to biochemistry. EMPEE is a relatively new compound that has been studied for its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine have been synthesized and evaluated for their biological activities. For example, novel piperazine derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, new triazole derivatives were synthesized and displayed good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Interaction with Dopamine Receptors
Substituted piperazines have been tested for their affinity to dopamine receptors, providing insights into structural requirements for binding and dopaminergic activity. This research is crucial for understanding the role of these compounds in neurological processes and potential therapeutic applications (Zee & Hespe, 1985).
CO2 Capture Technology
In the context of environmental science, concentrated aqueous solutions of piperazine have been studied for carbon dioxide capture. These solutions demonstrate resistance to thermal degradation and oxidation, offering a promising approach for efficient and sustainable CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)14(12-16)13-6-4-5-7-15(13)19-2/h4-7,14H,3,8-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZULNEQSMUXOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


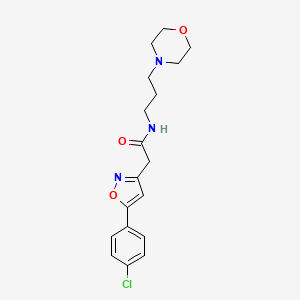
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
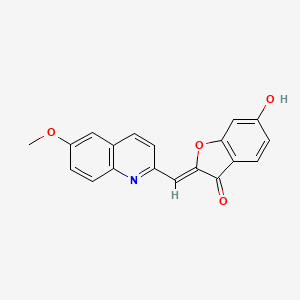
![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)
![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
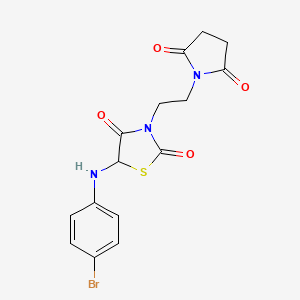
![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)
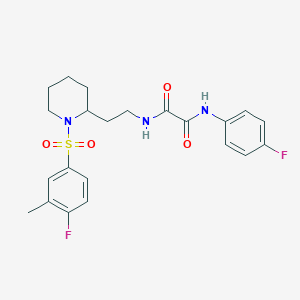
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)

